

# Application Note: Quantitative Proteomics to Assess CBPD-409 On-Target Effects

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## Compound of Interest

Compound Name: CBPD-409

Cat. No.: B12362870

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## Introduction

**CBPD-409** is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the paralogous transcriptional co-activators, CREB-binding protein (CBP) and p300.[1][2][3][4] These proteins are critical co-activators for the androgen receptor (AR) and play a pivotal role in the progression of prostate cancer.[5][6][7][8] By hijacking the ubiquitin-proteasome system, **CBPD-409** offers a therapeutic strategy to eliminate these key oncogenic drivers. This application note provides a detailed protocol for utilizing quantitative proteomics to confirm the on-target effects of **CBPD-409**, assess its selectivity, and understand its impact on downstream signaling pathways in prostate cancer cells.

Mass spectrometry-based quantitative proteomics, particularly when coupled with isobaric labeling techniques like Tandem Mass Tags (TMT), provides a powerful platform for the unbiased and comprehensive analysis of the proteome in response to drug treatment.[2] This methodology allows for the precise quantification of thousands of proteins simultaneously, enabling the direct assessment of target degradation and the identification of both on-target and potential off-target effects.

## Data Presentation

Quantitative proteomic analysis of VCaP prostate cancer cells treated with **CBPD-409** demonstrates the potent and specific degradation of its intended targets, p300 and CBP. The following tables summarize the key findings from such an experiment, showcasing the on-target degradation and the downstream effects on the Androgen Receptor (AR) signaling pathway.

Table 1: On-Target Effects of **CBPD-409** on p300/CBP Degradation in VCaP Cells

Protein	Gene	Function	Log2 Fold Change (CBPD-409 vs. Vehicle)	p-value
p300	EP300	Histone acetyltransferase, transcriptional co-activator	-2.5	< 0.001
CBP	CREBBP	Histone acetyltransferase, transcriptional co-activator	-2.3	< 0.001

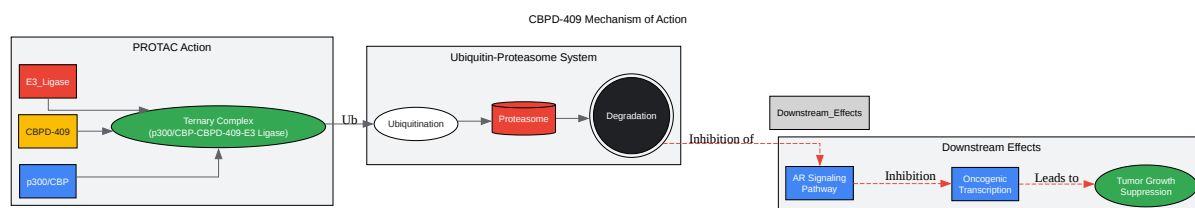
Data is illustrative and compiled from descriptive analyses in referenced literature.[\[8\]](#)[\[9\]](#)

Table 2: Downstream Effects on Key Proteins in the Androgen Receptor (AR) Signaling Pathway

Protein	Gene	Function in AR Pathway	Log2 Fold Change (CBPD-409 vs. Vehicle)	p-value
Androgen Receptor	AR	Ligand-activated transcription factor	-1.2	< 0.05
MYC	MYC	Transcription factor, AR target gene	-1.5	< 0.01
NKX3-1	NKX3-1	Androgen-regulated tumor suppressor	-1.8	< 0.01
PSA (KLK3)	KLK3	AR target gene, prostate cancer biomarker	-1.6	< 0.01

Data is illustrative and based on proteomics and gene expression data from referenced literature.[\[2\]](#)[\[9\]](#)[\[10\]](#)

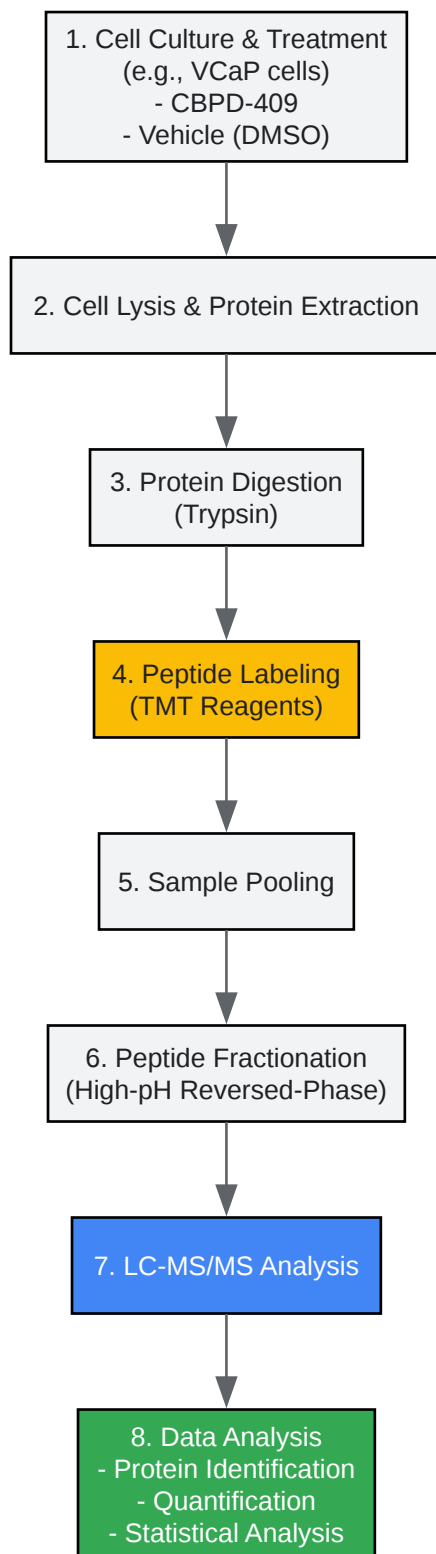
## Mandatory Visualization



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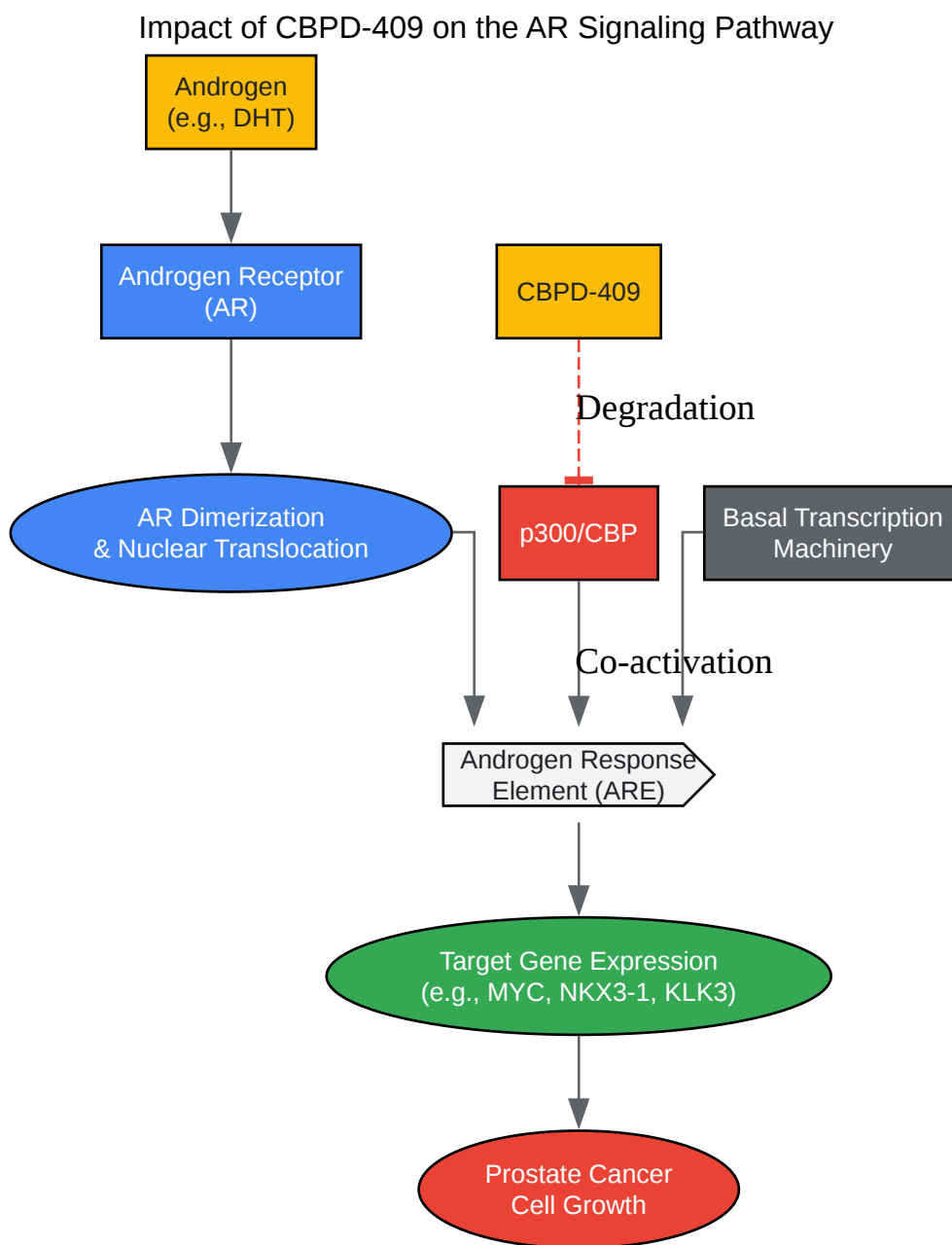
Caption: Mechanism of **CBPD-409** leading to p300/CBP degradation and downstream effects.

## Quantitative Proteomics Workflow for CBPD-409



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Caption: Experimental workflow for quantitative proteomics analysis of **CBPD-409** effects.



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Caption: Simplified AR signaling pathway and the inhibitory effect of **CBPD-409**.

## Experimental Protocols

### Cell Culture and Treatment

- Cell Line: VCaP (prostate cancer cell line expressing wild-type AR).

- Culture Conditions: Culture VCaP cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO<sub>2</sub> humidified incubator.
- Treatment:
  - Seed cells and allow them to adhere and reach 70-80% confluency.
  - Treat cells with the desired concentration of **CBPD-409** (e.g., 100 nM) or vehicle control (DMSO) for a specified time course (e.g., 4, 8, or 24 hours).
  - Prepare at least three biological replicates for each condition.

## Protein Extraction and Digestion

- Cell Lysis:
  - After treatment, wash cells twice with ice-cold PBS.
  - Lyse cells in a suitable lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.
  - Sonicate the lysates to shear DNA and ensure complete lysis.
  - Centrifuge at high speed to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay.
- Reduction and Alkylation:
  - Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
  - Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
- Protein Digestion:

- Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
- Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Stop the digestion by adding formic acid to a final concentration of 1%.
- Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column.

## TMT Labeling and Sample Pooling

- Peptide Quantification: Quantify the desalted peptides using a quantitative colorimetric peptide assay.
- TMT Labeling:
  - Resuspend the dried peptides in a suitable labeling buffer (e.g., 100 mM TEAB, pH 8.5).
  - Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample.
  - Incubate for 1 hour at room temperature.
  - Quench the reaction by adding hydroxylamine.
- Sample Pooling:
  - Combine the TMT-labeled samples in equal amounts.
  - Desalt the pooled sample using a C18 SPE column and dry under vacuum.

## Peptide Fractionation and LC-MS/MS Analysis

- Peptide Fractionation:
  - Resuspend the pooled, labeled peptides in a high-pH reversed-phase buffer.
  - Fractionate the peptides using a high-pH reversed-phase HPLC system to reduce sample complexity.



- Collect and combine fractions orthogonally.
- LC-MS/MS Analysis:
  - Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
  - Use a data-dependent acquisition (DDA) method, selecting the most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
  - Detect the TMT reporter ions in the MS/MS spectra.

## Data Analysis

- Database Search:
  - Search the raw MS data against a human protein database (e.g., UniProt) using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).
  - Specify TMT labeling, trypsin digestion, and appropriate variable and fixed modifications.
- Protein Identification and Quantification:
  - Filter the search results to a false discovery rate (FDR) of <1% at the peptide and protein levels.
  - Quantify the TMT reporter ion intensities for each identified peptide.
  - Normalize the protein abundance data across all samples.
- Statistical Analysis:
  - Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially abundant between **CBPD-409**-treated and vehicle-treated samples.
  - Visualize the results using volcano plots and heatmaps.
  - Perform pathway analysis to identify signaling pathways significantly affected by **CBPD-409** treatment.

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